4-Aminotropane

货号:

B8393158

分子量:

140.23 g/mol

InChI 键:

DVWWFIRHFFEWAP-PPSBICQBSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

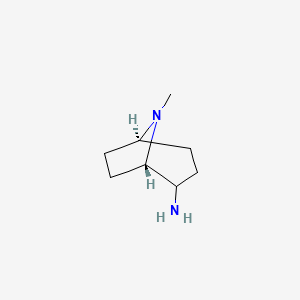

4-Aminotropane is a bicyclic amine derivative of tropane, characterized by a seven-membered ring system fused with a piperidine ring and an amino group (-NH₂) at the 4-position. Tropane derivatives are historically significant in medicinal chemistry due to their interactions with neurotransmitter systems, particularly acetylcholine receptors .

属性

分子式 |

C8H16N2 |

|---|---|

分子量 |

140.23 g/mol |

IUPAC 名称 |

(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine |

InChI |

InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3/t6-,7?,8-/m0/s1 |

InChI 键 |

DVWWFIRHFFEWAP-PPSBICQBSA-N |

手性 SMILES |

CN1[C@@H]2CC[C@H]1C(CC2)N |

规范 SMILES |

CN1C2CCC(C1CC2)N |

产品来源 |

United States |

相似化合物的比较

4-Aminopyridine (4-AP)

Structural Similarities :

- Both compounds feature a bicyclic structure with an amino group. However, 4-aminopyridine substitutes the piperidine ring in tropane with a pyridine ring, introducing aromaticity and altering electronic properties .

Functional Differences :

- Pharmacological Activity : 4-AP is a potassium channel blocker used to improve nerve conduction in conditions like multiple sclerosis (marketed as Fampridine) . In contrast, tropane derivatives like atropine are anticholinergics.

- Physicochemical Properties: Molecular Weight: 4-AP (94.11 g/mol) is significantly lighter than 4-aminotropane (hypothetical MW ~141.2 g/mol, based on tropane backbone). Lipophilicity: The pyridine ring in 4-AP reduces lipophilicity compared to the non-aromatic tropane system, affecting blood-brain barrier penetration .

4-Aminoantipyrine

Structural Similarities :

- Shares an amino group but incorporates a pyrazolone ring instead of tropane’s bicyclic structure. This introduces hydrogen-bonding capacity and redox activity .

Functional Differences :

- Analytical Use: 4-Aminoantipyrine is a chromogenic agent in spectrophotometric assays (e.g., phenol detection), leveraging its ability to form colored complexes .

- Pharmacological Relevance: Unlike this compound, it lacks significant CNS activity due to poor BBB penetration.

Physicochemical Properties :

- Molecular Weight: 203.24 g/mol (C₁₁H₁₃N₃O), heavier than this compound.

- Solubility: High water solubility due to polar pyrazolone and amino groups, contrasting with the hydrophobic tropane core .

Data Tables

Table 1. Structural and Functional Comparison

| Property | This compound (Hypothetical) | 4-Aminopyridine (4-AP) | 4-Aminoantipyrine |

|---|---|---|---|

| Molecular Formula | C₈H₁₄N₂ | C₅H₆N₂ | C₁₁H₁₃N₃O |

| Molecular Weight (g/mol) | ~141.2 | 94.11 | 203.24 |

| Key Functional Groups | Bicyclic amine | Pyridine + amino | Pyrazolone + amino |

| Primary Applications | Research (CNS studies) | MS therapy, neuroprotection | Analytical chemistry assays |

| Lipophilicity (LogP) | Estimated ~1.5 | 0.34 | -0.52 |

| BBB Penetration | High (structural analogy) | Moderate | Low |

Table 2. Pharmacological Profiles

| Compound | Target Receptor/Channel | Mechanism of Action | Clinical Status |

|---|---|---|---|

| This compound | Acetylcholine receptors | Anticholinergic (hypothetical) | Preclinical research |

| 4-Aminopyridine | Voltage-gated K⁺ channels | Potassium channel blocker | FDA-approved (Fampridine) |

| 4-Aminoantipyrine | N/A | Chromogenic reagent | Laboratory use only |

Research Findings and Trends

- 4-Aminopyridine: Recent studies highlight its efficacy in improving walking speed in MS patients by 25–40% in clinical trials .

- 4-Aminoantipyrine: Advances in HPLC methodologies have expanded its use in environmental monitoring, detecting phenolic pollutants at sub-ppm levels .

- Tropane Derivatives: Emerging research focuses on this compound analogs for targeted drug delivery in neurodegenerative diseases, though toxicity profiles remain a barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。